1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
説明
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a synthetic carbamate derivative with a piperidine core and a biphenyl carbamate moiety. The compound features a benzyl(methyl)aminoethyl side chain, which distinguishes it structurally from related antimuscarinic agents. While its exact therapeutic application remains under investigation, its structural analogs (e.g., Revefenacin, TD-5959) are well-characterized as long-acting muscarinic antagonists (LAMAs) or dual MABA (muscarinic antagonist/β2-agonist) agents for chronic obstructive pulmonary disease (COPD) .
特性
IUPAC Name |
[1-[2-[benzyl(methyl)amino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-30(22-23-10-4-2-5-11-23)20-21-31-18-16-25(17-19-31)33-28(32)29-27-15-9-8-14-26(27)24-12-6-3-7-13-24/h2-15,25H,16-22H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUUPFCPVWEEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Piperidine-Ethylamine Backbone Synthesis
The ethylamine side chain is constructed using Boc-protected 4-aminopiperidine. Alkylation with 2-bromoethylmethylamine proceeds in DCM at 25°C for 16 hours, yielding the secondary amine. Benzylation is performed with benzyl bromide (1.2 eq) and triethylamine, followed by Boc removal using methanolic HCl.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | 2-Bromoethylmethylamine | DCM | 25°C | 16 h | 85% |
| Benzylation | Benzyl bromide | DCM | 25°C | 12 h | 78% |
| Boc Deprotection | HCl/MeOH | MeOH | 25°C | 24 h | 95% |
Biphenyl Carbamate Formation
The biphenyl moiety is synthesized via Suzuki coupling between 2-bromophenyl carbamate and phenylboronic acid. PdCl₂(dppf) (5 mol%) and cesium acetate (2 eq) in dimethylformamide (DMF) at 80°C yield the biphenyl intermediate. Carbamoylation with methyl isocyanate in acetonitrile at 0°C completes the module.
Optimized Parameters:
Catalytic Methods and Hydrogenolysis
Hydrogenolysis is critical for removing benzyl and acetal protecting groups. Pd/C (10 wt%) in ethanol under 50 psi H₂ at 25°C for 3 hours achieves complete debenzylation. Acetic acid (20 mL per 40 g substrate) enhances catalyst activity by protonating the amine, preventing Pd poisoning.
Comparative Catalytic Efficiency:
| Catalyst | Pressure (psi) | Time (h) | Yield |
|---|---|---|---|
| Pd/C (10%) | 50 | 3 | 70% |
| Pd(OH)₂/C | 30 | 6 | 65% |
Analytical Characterization and Challenges
化学反応の分析
Types of Reactions
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted benzyl(methyl)amino derivatives.
科学的研究の応用
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | Not explicitly provided† | ~469.58 (calculated) | Benzyl(methyl)aminoethyl group on piperidine | N/A |
| Revefenacin (Yupelri®) | C₃₅H₄₃N₅O₄ | 597.75 | 4-Carbamoylpiperidin-1-ylmethyl-N-methylbenzamidoethyl group on piperidine | 864750-70-9 |
| 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | C₂₁H₂₇N₃O₂ | 353.46 | Methylaminoethyl group on piperidine | 743460-48-2 |
| TD-5959 (GSK-961081) | C₃₄H₄₀ClN₅O₆ | 682.17 | Chloro-substituted quinolinyl and methoxy groups; dual MABA activity | Not provided |
Key Structural Differences :
- Revefenacin incorporates a 4-carbamoylpiperidin-1-ylmethyl benzamido side chain, enhancing muscarinic receptor (M3) selectivity and prolonging duration of action .
- TD-5959 features a quinolinyl-hydroxyphenyl group, enabling dual pharmacology (MABA) for synergistic bronchodilation .
Pharmacological Properties
Table 2: Pharmacodynamic and Kinetic Comparisons
Mechanistic Insights :
- Revefenacin ’s high M3 selectivity and slow receptor dissociation underpin its once-daily dosing in COPD .
- TD-5959 ’s β2-agonist component enhances bronchodilation efficacy, but its shorter half-life necessitates twice-daily administration .
- The target compound’s pharmacological profile remains underexplored, but its benzyl(methyl)amino group could modulate receptor binding kinetics compared to 743460-48-2 .
生物活性
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a complex organic compound notable for its potential biological activities. Its structure includes a piperidine ring, a biphenyl moiety, and a carbamate linkage, which contribute to its pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C28H33N3O2
- Molecular Weight : 443.58 g/mol
- CAS Number : 864686-28-2
- Structure : The compound features a piperidine ring substituted with a benzyl(methyl)amino group and a biphenyl-derived carbamate.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating biochemical pathways involved in neurological functions.
Key Mechanisms:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to conditions like depression and anxiety.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, particularly against coronaviruses such as SARS-CoV-2 .
Antiviral Activity
Research has indicated that derivatives of piperidine compounds can possess significant antiviral activity. For example, studies evaluating similar compounds against human coronavirus 229E have shown promising results. The structure-activity relationship (SAR) analysis highlighted that modifications in the benzyl group could enhance antiviral efficacy .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 7.4 | 44 | 6 |
| Compound 2 | 5.0 | 30 | 6 |
Neuropharmacological Studies
In neuropharmacological evaluations, the compound has demonstrated potential in modulating acetylcholinesterase (AChE) activity, which is crucial for treating Alzheimer's disease. Compounds with similar structures have shown significant binding affinities to AChE, indicating their potential as therapeutic agents .
Case Studies
- SARS-CoV-2 Inhibition : A study on piperidine derivatives indicated that modifications to the benzyl group could significantly impact antiviral activity against SARS-CoV-2. The most effective derivatives were those that maintained specific substituents on the benzyl moiety while minimizing cytotoxic effects .
- Acetylcholinesterase Inhibition : Investigations into the inhibition of AChE revealed that certain analogs of this compound could interact favorably with key residues in the enzyme's active site, suggesting their utility in Alzheimer's treatment .
Comparative Analysis with Similar Compounds
The unique structural features of 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate set it apart from other piperidine derivatives. For example:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Compound A | Similar piperidine ring | Moderate AChE inhibition |
| Compound B | Different biphenyl position | Enhanced antiviral activity |
This compound's specific combination of functional groups allows it to interact with multiple biological targets effectively.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, e.g., distinguishing benzyl(methyl)aminoethyl vs. alternative alkylation patterns. Key signals include δ ~7.2–7.6 ppm (biphenyl protons) and δ ~3.4–3.8 ppm (piperidine N-CH₂) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (m/z 353.46 for [M+H]⁺) and detects impurities (e.g., dealkylated byproducts) .
- HPLC : Reverse-phase methods with C18 columns and UV detection (λ = 254 nm) assess purity (≥95%) using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) .
How does structural configuration influence pharmacological activity, particularly muscarinic antagonism?
Advanced
The piperidin-4-ylcarbamate and benzyl(methyl)aminoethyl moieties are critical for dual pharmacology (muscarinic antagonism/β₂ agonism). Computational docking reveals that the carbamate group stabilizes interactions with muscarinic M₃ receptor residues (e.g., Tyr148), while the benzyl group enhances lipophilicity for membrane penetration . Modifying the ethyl linker length or substituting the benzyl group reduces bronchoprotective efficacy in vivo, as shown in guinea pig models .
How can discrepancies in purity assessments between HPLC and NMR be resolved?
Advanced
Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts) or solvent residues. Strategies include:
- LC-MS Coupling : Identifies low-abundance impurities undetected by UV .
- qNMR with Internal Standards : Quantifies purity independently of chromophore presence .
- Thermogravimetric Analysis (TGA) : Detects volatile contaminants (e.g., residual DMF) affecting mass balance .
What are the implications of this compound being a pharmaceutical impurity (Revefenacin Impurity 40)?
Advanced
As an impurity in Revefenacin (a COPD drug), its presence >0.1% may indicate incomplete purification during carbamate formation. Studies correlate elevated levels with reduced drug stability, likely due to hydrolytic cleavage of the carbamate under acidic conditions . Accelerated stability testing (40°C/75% RH) and forced degradation (0.1N HCl) are recommended to establish control thresholds .
What key factors govern stability study design for this carbamate derivative?
Q. Basic
- pH-Dependent Hydrolysis : Carbamates degrade rapidly in acidic/basic conditions. Buffered solutions (pH 4–7.4) at 25–40°C are used to model shelf-life .
- Oxidative Stress Testing : Exposure to H₂O₂ or metal ions identifies susceptible sites (e.g., tertiary amine oxidation) .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation products (λ > 300 nm) .
How can in silico models predict muscarinic receptor binding affinity?
Advanced
Molecular dynamics simulations (e.g., Schrödinger’s Glide) model interactions with M₃ receptors. Key parameters include:
- Binding Free Energy (ΔG) : Calculated via MM-GBSA, with values ≤−8 kcal/mol indicating high affinity .
- Hydrogen Bonding : The carbamate carbonyl forms H-bonds with Asn507, critical for antagonist activity .
- Toxicophore Screening : Rules out off-target effects (e.g., hERG channel inhibition) using QSAR models .
What metabolic pathways are anticipated for this compound?
Q. Advanced
- Phase I Metabolism : Hepatic CYP3A4-mediated N-dealkylation of the benzyl(methyl)amino group generates primary amines .
- Phase II Conjugation : Glucuronidation of the carbamate’s hydroxylamine metabolite (if hydrolyzed) is detected via LC-MS/MS .
- Biliary Excretion : The biphenyl moiety increases logP (~3.5), favoring hepatobiliary clearance in preclinical models .
How does the biphenyl-carbamate moiety influence physicochemical properties?
Q. Advanced
- Solubility : The biphenyl group reduces aqueous solubility (<0.1 mg/mL at pH 7), necessitating formulation with cyclodextrins or lipid nanoparticles .
- Melting Point : High crystallinity (mp ~180–190°C) impacts dissolution rates, requiring micronization for inhaled delivery .
- Plasma Protein Binding : >90% binding to albumin, predicted via equilibrium dialysis, limits free drug concentration .
What strategies address low yields in large-scale carbamate coupling?
Q. Advanced
- Solid-Phase Synthesis : Polymer-supported chloroformates reduce side reactions (e.g., hydrolysis), achieving yields >80% .
- Microwave-Assisted Reactions : Accelerate coupling steps (30 min vs. 24 h) with controlled temperature (80–100°C) .
- In Situ Activation : Use of CDI (1,1'-carbonyldiimidazole) activates hydroxyl groups for carbamate formation without isolating unstable intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
